molecular formula C14H20N2O5 B15309694 3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid

3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid

Cat. No.: B15309694
M. Wt: 296.32 g/mol
InChI Key: FNCSWWHRRYWMAU-UHFFFAOYSA-N
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Description

This compound features a unique scaffold combining an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, a 1,3-oxazole heterocycle, and a propanoic acid moiety. The Boc group enhances solubility and stability during synthesis, while the azetidine (4-membered nitrogen ring) contributes to conformational rigidity.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-7-9(8-16)12-15-6-10(20-12)4-5-11(17)18/h6,9H,4-5,7-8H2,1-3H3,(H,17,18)

InChI Key

FNCSWWHRRYWMAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of an appropriate amine with a suitable electrophile.

    Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.

    Coupling of the Azetidine and Oxazole Rings: The azetidine and oxazole rings are coupled through a nucleophilic substitution reaction, forming the desired product.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The Boc protecting group can be removed through acid-catalyzed hydrolysis, yielding the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Hydrochloric acid or trifluoroacetic acid in water or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or oxazole derivatives.

    Hydrolysis: Formation of the free amine derivative.

Scientific Research Applications

3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

2-([(tert-Butoxy)carbonyl]amino)-3-(1,3-oxazol-5-yl)propanoic Acid
  • Structure: Differs by having an amino linker between the Boc group and the oxazole, rather than a direct azetidine attachment.
  • CAS: Not explicitly listed in evidence, but structurally closest to entries in Enamine Ltd’s catalog .
3-(2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic Acid
  • Structure : Replaces oxazole with thiazole (sulfur atom at position 1).
  • Implications : Thiazole’s sulfur enhances electron-withdrawing effects and may improve metabolic stability compared to oxazole’s oxygen .
  • CAS : Referenced under Category D8 in purity reports (95%) .

Azetidine Ring Modifications

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic Acid
  • Structure : Substitutes oxazole with a 1,2,3-triazole ring.
  • The smaller triazole ring may reduce steric bulk compared to oxazole .
  • CAS : 2092090-14-5 .
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic Acid
  • Structure : Replaces azetidine-oxazole with a pyrazole ring and fluorophenyl substituent.

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Purity CAS Number Source
3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic Acid C₁₄H₁₉N₃O₅ 309.32 g/mol N/A Not Provided N/A
3-(2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic Acid C₁₁H₁₆N₂O₄S 272.32 g/mol 95% Not Provided
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic Acid C₁₁H₁₆N₄O₄ 292.27 g/mol N/A 2092090-14-5

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